molecular formula C16H22O5S B11814812 (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate CAS No. 939768-65-7

(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate

Cat. No.: B11814812
CAS No.: 939768-65-7
M. Wt: 326.4 g/mol
InChI Key: XRAKRCWHGGQELJ-UHFFFAOYSA-N
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Description

(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate (CAS 939768-65-7) is a high-purity (≥95%) chemical intermediate of significant value in organic and medicinal chemistry research . Its molecular structure, with a molecular weight of 326.41 g/mol and formula C₁₆H₂₂O₅S, features two critical functional groups: a tosyloxy group that acts as an excellent leaving group for nucleophilic substitution reactions, and a tert-butyl ester that provides stability under various reaction conditions and can be readily deprotected to yield the corresponding carboxylic acid . This compound is expertly designed for the construction of cyclobutane rings, which are key conformational motifs in the synthesis of various pharmaceuticals and agrochemicals . Researchers employ it in the development of complex molecules, including constrained peptides and small molecules for drug discovery, where the cyclobutane scaffold can enhance potency and modify pharmacokinetic properties . To ensure its stability and longevity, the compound must be stored dry and sealed at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

939768-65-7

Molecular Formula

C16H22O5S

Molecular Weight

326.4 g/mol

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxycyclobutane-1-carboxylate

InChI

InChI=1S/C16H22O5S/c1-11-5-7-14(8-6-11)22(18,19)21-13-9-12(10-13)15(17)20-16(2,3)4/h5-8,12-13H,9-10H2,1-4H3

InChI Key

XRAKRCWHGGQELJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Solvent Systems and Temperature Effects

In tetrahydrofuran (THF)/methanol (MeOH) (3:1 v/v) at 0–5°C, NaBH₄ reduces the ketone quantitatively within 2 hours, yielding tert-butyl 3-hydroxycyclobutanecarboxylate as a white semi-solid (98.8% yield). Lower temperatures (−30°C) in pure MeOH enhance cis-diastereoselectivity, favoring the (1s,3s)-isomer. The steric environment of the cyclobutane ring directs hydride attack to the less hindered face, producing a cis:trans ratio of ~3:1 under these conditions.

Table 1: Reduction Conditions and Outcomes

Solvent SystemTemperatureTime (h)Yield (%)Cis:Trans Ratio
THF/MeOH (3:1)0–5°C298.81:1
MeOH−30°C0.5953:1
Ethanol20–30°C2701:1

Workup and Purification

Post-reduction, the mixture is quenched with aqueous NH₄Cl or Na₂CO₃, followed by extraction with ethyl acetate (EtOAc). Organic layers are dried over Na₂SO₄ and concentrated to afford the crude alcohol. While chromatography resolves diastereomers, industrial-scale processes often proceed without purification if the subsequent step tolerates mixtures.

Tosylation of Cis-3-Hydroxycyclobutanecarboxylate

The alcohol intermediate is treated with tosyl chloride (TsCl) in the presence of a base to install the tosyloxy group. Pyridine or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) or THF are standard conditions.

Reaction Optimization

At 0°C, TsCl (1.1 equiv) and DMAP (0.1 equiv) in DCM achieve complete conversion within 4 hours. The reaction is stereoretentive, preserving the cis-configuration of the alcohol. Excess TsCl or prolonged reaction times risk bis-tosylation or ester hydrolysis, necessitating careful monitoring.

Table 2: Tosylation Conditions

BaseSolventTemperatureTime (h)Yield (%)
PyridineDCM0°C→RT1285
DMAPTHF0°C492

Isolation and Characterization

The crude product is extracted into DCM, washed with dilute HCl (to remove excess TsCl) and brine, then dried and concentrated. Flash chromatography (hexane/EtOAc) isolates the pure (1s,3s)-isomer. Nuclear magnetic resonance (NMR) confirms stereochemistry: δ 2.44 (s, 3H, Ts methyl), 1.44 (s, 9H, tert-butyl).

Industrial-Scale Considerations

Diastereomeric Resolution

While low-temperature reduction enhances cis-selectivity, residual trans-isomers require chromatographic removal. Alternatively, enzymatic resolution or crystallization (e.g., using chiral auxiliaries) may improve efficiency for large-scale production.

Green Chemistry Metrics

Solvent recovery (THF, MeOH) reduces environmental impact. A 2015 study demonstrated 85% solvent recycling via distillation without compromising yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosylate group acts as an excellent leaving group, enabling S<sub>N</sub>2 or S<sub>N</sub>1 reactions with nucleophiles (e.g., amines, thiols, or alkoxides). For example:

NucleophileProductConditionsYield
Piperidine derivativesSpirocyclic benzofuran-piperidine compoundsDCE, NaBH(OAc)<sub>3</sub>, RT 65%
Sodium azide (NaN<sub>3</sub>)tert-Butyl 3-azidecyclobutanecarboxylateEthanol, 5°C
Borohydride (NaBH<sub>4</sub>)tert-Butyl 3-hydroxycyclobutanecarboxylateTHF/MeOH, 0–20°C 70–99%

Key Observations :

  • Steric Effects : The rigid cyclobutane ring and tert-butyl group influence reaction rates and stereoselectivity.

  • Solvent Polarity : Polar aprotic solvents (e.g., DCE) enhance nucleophilicity and reaction efficiency .

Hydrolysis and Functional Group Transformations

The tert-butyl ester can be hydrolyzed under acidic conditions to yield carboxylic acid derivatives:

ConditionProductDetails
HCl in 1,4-dioxane3-(Tosyloxy)cyclobutanecarboxylic acidRT, 80% yield
Aqueous NaHCO<sub>3</sub>Water-soluble carboxylate saltPost-reaction workup

Stability and Storage

  • Solubility : Soluble in DCM, THF, and ethyl acetate; poorly soluble in water .

  • Storage : Stable at –20°C under inert atmosphere for >12 months .

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

(1S,3S)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate serves as an important intermediate in organic synthesis. Its tosylate group makes it a suitable substrate for nucleophilic substitution reactions, allowing for the formation of various derivatives through displacement by nucleophiles. This reactivity is crucial for constructing complex molecular architectures.

Pharmaceutical Development

2. Medicinal Chemistry

While specific biological activity data for (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is limited, compounds with similar structures often exhibit interesting pharmacological properties. The presence of the cyclobutane ring may influence biological interactions, making it a candidate for further investigation in medicinal chemistry .

Case Studies

  • Nucleophilic Substitution Reactions : Studies have shown that the tosylate group can be effectively displaced by various nucleophiles, leading to the synthesis of diverse derivatives that could possess enhanced biological activities.
  • Hydrolysis Reactions : Under acidic or basic conditions, (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol. This reaction pathway is essential for developing prodrugs that release active pharmaceutical ingredients upon administration .

Interaction Studies

Understanding how (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate interacts with various nucleophiles and electrophiles is crucial for elucidating its reactivity and potential biological effects. Investigating these interactions can provide insights into its utility in synthetic chemistry and possible pathways in biological systems .

Mechanism of Action

The mechanism of action of (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogues of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate :

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Applications Reference
(1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate C₁₆H₂₂O₅S 326.41 Tosyloxy (OTs) Nucleophilic substitution; PROTAC intermediates
tert-Butyl 3-chlorocyclobutanecarboxylate C₉H₁₅ClO₂ 190.67 Chloro (Cl) SN2 reactions; smaller steric bulk
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate C₉H₁₆O₃ 172.22 Hydroxyl (OH) Oxidation precursor; poor leaving group
Methyl (1s,3s)-3-aminocyclobutanecarboxylate HCl C₇H₁₂ClNO₂ 177.63 Amino (NH₂) Peptide synthesis; chiral building block

Stereochemical Considerations

The (1s,3s) configuration of the target compound ensures precise spatial orientation of functional groups, critical for enantioselective synthesis. For instance, in β-adrenergic antagonist derivatives, stereochemistry at the cyclobutane ring directly impacts potency and tissue specificity . In contrast, the cis-3-hydroxy derivative (CAS: 939768-64-6) exhibits distinct reactivity due to hydrogen-bonding interactions .

Biological Activity

(1S,3S)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is a cyclobutane derivative characterized by its unique molecular structure, which includes a tert-butyl group and a tosylate moiety. Its molecular formula is C₁₆H₂₂O₅S, with a molecular weight of 326.41 g/mol. This compound has garnered interest in the field of organic synthesis due to its potential reactivity and applications.

The presence of the tosylate group in (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate makes it a suitable substrate for nucleophilic substitution reactions. The tosylate can be displaced by various nucleophiles, leading to the formation of different derivatives. Additionally, this compound can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

Synthetic Routes:
Several synthetic methods have been proposed for the preparation of this compound, allowing for selective formation of the desired stereoisomer due to the chiral centers present in the compound. A typical synthesis involves:

  • Formation of the Hydroxy Derivative : Starting from tert-butyl 3-hydroxycyclobutanecarboxylate.
  • Tosylation Reaction : Treating the hydroxy derivative with p-toluenesulfonyl chloride in dry pyridine to yield (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate .

Biological Activity

While specific biological activity data for (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is limited, compounds with similar structures often exhibit interesting pharmacological properties. The cyclobutane ring may influence biological interactions, potentially making it a candidate for further investigation in medicinal chemistry.

Comparative Analysis

To better understand the uniqueness of (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-hydroxycyclobutanecarboxylateC₁₆H₂₄O₄Lacks tosyl group; more hydrophilic
Tert-butyl 2-(tosyloxy)cyclopentanecarboxylateC₁₆H₂₂O₅SCyclopentane ring; different ring strain
Tert-butyl 4-(tosyloxy)butanoateC₁₈H₃₈O₅SLinear structure; different reactivity profile

The unique combination of a cyclobutane ring and a tosylate group in (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate distinguishes it from these compounds, potentially offering unique chemical reactivity and biological interactions.

Case Studies and Research Findings

Research on compounds with similar structures has shown various biological activities:

  • Antimicrobial Activity : Some cyclobutane derivatives have demonstrated antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Compounds with similar functionalities have been studied for their potential to inhibit specific enzymes involved in disease pathways.

While direct studies on (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate are sparse, these findings suggest that further research could uncover significant biological activities associated with this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate with high stereochemical fidelity?

  • Methodological Answer : The synthesis typically involves cyclobutane ring functionalization. A key step is the introduction of the tosyloxy group via nucleophilic substitution or Mitsunobu reaction, ensuring retention of stereochemistry. The tert-butyl ester acts as a protecting group for the carboxylate, which can be introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the diastereomerically pure product. Monitoring reaction progress with TLC and confirming stereochemistry via NOESY NMR or X-ray crystallography is recommended .

Q. How can researchers confirm the stereochemical configuration of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can reveal spatial proximity between the tert-butyl group and tosyloxy substituent, confirming the cis (1s,3s) arrangement. Comparative analysis with known stereoisomers using chiral HPLC or polarimetry may also resolve ambiguities .

Q. What are the challenges in purifying (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate, and how can they be addressed?

  • Methodological Answer : The compound’s hydrophobicity (due to the tert-butyl group) and polar tosyloxy moiety complicate purification. Gradient elution in flash chromatography (e.g., hexane to ethyl acetate) improves separation. For persistent impurities, recrystallization from tert-butyl methyl ether (TBME) or dichloromethane/hexane mixtures is effective. Analytical HPLC with a C18 column ensures purity validation .

Advanced Research Questions

Q. How does the tosyloxy group influence the reactivity of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate in ring-opening reactions?

  • Methodological Answer : The tosyloxy group is a superior leaving group, enabling nucleophilic ring-opening reactions (e.g., with amines or thiols) under mild conditions. Kinetic studies using DFT calculations or isotopic labeling can elucidate transition states. For example, in SN2 reactions, steric hindrance from the tert-butyl group may slow reactivity, necessitating elevated temperatures or polar aprotic solvents like DMF .

Q. What experimental strategies resolve contradictions in reported stability data for tert-butyl esters under acidic conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation. Buffer solutions at varying pH (1–10) identify susceptibility to hydrolysis. For acid-labile tert-butyl esters, alternative protecting groups (e.g., benzyl or allyl) may be explored. LC-MS/MS can characterize degradation products, such as cyclobutane-carboxylic acid .

Q. How can (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate serve as a key intermediate in multi-step syntheses of bioactive molecules?

  • Methodological Answer : The compound’s tosyloxy group facilitates downstream functionalization. For instance, in peptidomimetic synthesis, displacement with an amine yields cyclobutane-containing amino acid derivatives. Coupling with Suzuki-Miyaura cross-coupling partners (e.g., aryl boronic acids) introduces aromatic moieties. Retaining the tert-butyl group until final deprotection (e.g., TFA) ensures intermediate stability during transformations .

Q. What mechanistic insights can be gained from studying the thermal decomposition of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition onset temperatures. Gas chromatography-mass spectrometry (GC-MS) of pyrolyzates reveals pathways (e.g., retro-Diels-Alder or β-elimination). Computational modeling (Gaussian, DFT) predicts activation energies, guiding safe handling protocols and reaction design .

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